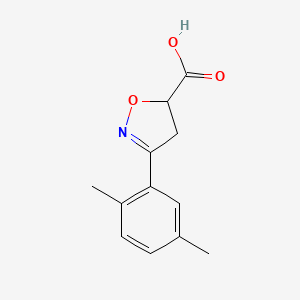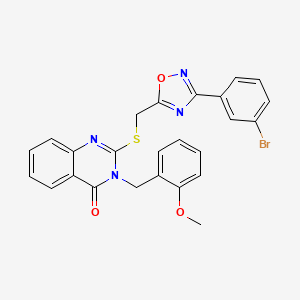
3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the 2,5-dimethylphenyl moiety. This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation or other suitable methods to introduce the methyl groups onto the phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions, ensuring high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the formation of the oxazole ring and the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation may yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its structural features may contribute to the design of compounds with specific biological activities.
Industry: The compound's properties make it useful in the production of materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system and the intended application.
Comparison with Similar Compounds
3-(2,5-Dimethylphenyl)propionic acid
3-(2,5-Dimethylphenyl)acetic acid
3-(2,5-Dimethylphenyl)ethanol
Uniqueness: 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid stands out due to its oxazole ring, which is not present in the other listed compounds. This structural difference can lead to distinct chemical and biological properties, making it unique in its applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-8(2)9(5-7)10-6-11(12(14)15)16-13-10/h3-5,11H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGVXYQUJAHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2994908.png)

![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)

![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2994916.png)
![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)
![6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE](/img/structure/B2994920.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2994921.png)
